4-Bromo-2-(1,1-difluoroethyl)pyridine
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Overview
Description
4-Bromo-2-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C7H6BrF2N It is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and a 1,1-difluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,1-difluoroethyl)pyridine typically involves the bromination of 2-(1,1-difluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1,1-difluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The difluoroethyl group can be reduced to an ethyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) in the presence of hydrogen gas (H2) are employed.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the primary products.
Reduction Reactions: The major product is 4-bromo-2-ethylpyridine.
Scientific Research Applications
4-Bromo-2-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(1,1-difluoroethyl)pyridine
- 4-Bromo-2-(1,1-difluoroethyl)benzene
- 4-Bromo-2-(1,1-difluoroethyl)thiophene
Uniqueness
4-Bromo-2-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both bromine and difluoroethyl groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-bromo-2-(1,1-difluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBDENNZYHLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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